1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid
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Overview
Description
1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid is an organic compound with the molecular formula C12H12Cl2O2 and a molecular weight of 259.13 g/mol . This compound is characterized by the presence of a cyclopentanecarboxylic acid moiety attached to a 2,3-dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid can be achieved through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst to form cyclopentanecarboxylic acid, which can then be further reacted with 2,3-dichlorophenyl derivatives to yield the desired compound.
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . This intermediate can then be reacted with 2,3-dichlorophenyl derivatives to form this compound.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic Acid: This compound lacks the dichlorophenyl group and has different chemical properties and applications.
2,3-Dichlorobenzoic Acid: This compound has a similar dichlorophenyl group but differs in the carboxylic acid moiety attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of the cyclopentanecarboxylic acid moiety and the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12Cl2O2 |
---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Cl2O2/c13-9-5-3-4-8(10(9)14)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16) |
InChI Key |
CTXBJKGVPYIQTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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